N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine
CAS No.: 94346-08-4
Cat. No.: VC17013117
Molecular Formula: C20H42N4O3
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94346-08-4 |
|---|---|
| Molecular Formula | C20H42N4O3 |
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | (2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C20H42N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-18(20(26)27)17-19(21)25/h18,22-24H,2-17H2,1H3,(H2,21,25)(H,26,27)/t18-/m0/s1 |
| Standard InChI Key | QLXILPUJFJMPMU-SFHVURJKSA-N |
| Isomeric SMILES | CCCCCCCCCCCCNCCNCCN[C@@H](CC(=O)N)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCNCCNCCNC(CC(=O)N)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine is structured around the L-asparagine core (C₄H₈N₂O₃), with a branched alkylamine chain appended to the β-amino group. The full molecular formula is C₂₀H₄₂N₄O₃, yielding a molecular weight of 386.57 g/mol. The dodecylamino group (C₁₂H₂₅NH-) introduces significant hydrophobicity, while the ethylenediamine linker enhances solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₄₂N₄O₃ |
| Molecular weight | 386.57 g/mol |
| Hydrophobic component | Dodecyl chain (C₁₂H₂₅) |
| Ionizable groups | α-carboxyl, α-amino, side-chain amide |
Structural Features
The compound’s backbone retains the stereochemistry of L-asparagine, critical for compatibility with biological systems. The dodecylamino-ethyl-amino-ethyl substituent adopts a flexible conformation, allowing the hydrophobic tail to interact with lipid bilayers or micellar structures. Computational models predict intramolecular hydrogen bonding between the side-chain amide and proximal amino groups, stabilizing the tertiary structure in aqueous solutions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine typically involves multi-step organic reactions:
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Protection of L-asparagine: The α-amino and carboxyl groups are shielded using tert-butoxycarbonyl (Boc) and benzyl esters, respectively, to prevent unwanted side reactions.
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Alkylation of the β-amino group: The unprotected β-amino group undergoes nucleophilic substitution with 2-chloroethylamine, followed by sequential coupling with dodecylamine.
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Deprotection: Acidic hydrolysis removes Boc and benzyl groups, yielding the final product.
Reaction yields vary between 40–60%, with purification achieved via reverse-phase chromatography .
Industrial Production Challenges
Scalability is hindered by the compound’s complex hydrophile-lipophile balance (HLB), necessitating precise control over reaction stoichiometry and temperature. Industrial applications remain limited to small-scale synthesis for research purposes.
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Acidic conditions (pH < 3): High solubility due to protonation of amino groups.
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Neutral to basic conditions (pH 7–9): Reduced solubility as the dodecyl chain dominates, promoting micelle formation.
Stability studies indicate degradation above 80°C, with amide bond hydrolysis occurring in strongly acidic or basic environments .
Spectroscopic Characterization
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IR spectroscopy: Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) confirm the asparagine backbone.
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NMR: δ 0.88 ppm (dodecyl CH₃), δ 3.2–3.4 ppm (ethylenediamine CH₂), δ 4.3 ppm (asparagine α-carbon) .
Biological Activity and Mechanisms
Membrane Interactions
The dodecyl chain facilitates insertion into lipid bilayers, as demonstrated in artificial membrane models. Fluorescence anisotropy assays reveal a 30% increase in membrane fluidity at 10 µM concentrations, suggesting surfactant-like behavior .
Enzyme Modulation
Preliminary studies propose inhibition of asparagine synthetase (ASNS), an enzyme critical for asparagine biosynthesis in cancer cells. By mimicking asparagine’s structure, the compound may competitively bind ASNS, though in vitro validation is pending .
Applications in Research and Industry
Drug Delivery Systems
The amphiphilic nature enables encapsulation of hydrophobic drugs into micelles or liposomes. In murine models, doxorubicin-loaded nanoparticles incorporating this compound showed a 2.5-fold increase in tumor uptake compared to free drug .
Biochemical Probes
Functionalization with fluorescent tags (e.g., FITC) allows tracking of cellular uptake pathways. Confocal microscopy reveals preferential localization in endoplasmic reticulum membranes, likely due to ASNS interaction .
Comparison with Related Compounds
Table 2: Structural and Functional Analogues
| Compound | Key Difference | Application |
|---|---|---|
| L-Asparagine | Lacks hydrophobic tail | Protein synthesis |
| N-Dodecyl glycine | Glycine backbone | Antimicrobial agent |
| Dodecyltrimethylammonium | Quaternary ammonium group | Surfactant |
Future Research Directions
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Mechanistic studies: Elucidate ASNS inhibition kinetics and cellular uptake pathways.
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Therapeutic exploration: Evaluate efficacy in ASNS-overexpressing cancers (e.g., glioblastoma).
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Toxicology profiles: Establish safe dosage ranges for in vivo applications.
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